![molecular formula C12H15N3O2 B2720428 N1-cyclopentyl-N2-(pyridin-4-yl)oxalamide CAS No. 899978-48-4](/img/structure/B2720428.png)
N1-cyclopentyl-N2-(pyridin-4-yl)oxalamide
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Overview
Description
Scientific Research Applications
Intercalation Chemistry
Beyond coordination chemistry, N1,N2-di(pyridin-4-yl)oxalamide derivatives have been investigated for intercalation within layered materials. For instance, N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives have been studied within zirconium 4-sulfophenylphosphonate layers . Intercalation chemistry offers opportunities in materials science, drug delivery, and energy storage.
Mechanism of Action
Target of Action
The primary target of N1-cyclopentyl-N2-(pyridin-4-yl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in the maturation of proteins by removing the methionine residue from the N-terminus of newly synthesized proteins .
Mode of Action
The exact mode of action of N1-cyclopentyl-N2-(pyridin-4-yl)oxalamide It is believed to interact with its target, methionine aminopeptidase, and potentially inhibit its function . This interaction could lead to changes in protein maturation processes.
Biochemical Pathways
The biochemical pathways affected by N1-cyclopentyl-N2-(pyridin-4-yl)oxalamide Given its target, it may impact the protein maturation pathway . The downstream effects of this could be significant, potentially affecting the function of many proteins within the cell.
Result of Action
The molecular and cellular effects of N1-cyclopentyl-N2-(pyridin-4-yl)oxalamide Given its potential inhibitory effect on Methionine aminopeptidase, it could lead to changes in protein maturation, potentially affecting the function of many proteins within the cell .
properties
IUPAC Name |
N-cyclopentyl-N'-pyridin-4-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-11(14-9-3-1-2-4-9)12(17)15-10-5-7-13-8-6-10/h5-9H,1-4H2,(H,14,16)(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMITYLRGKAFNEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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